molecular formula C16H12ClN3OS B2614307 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide CAS No. 325725-31-3

5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2614307
CAS No.: 325725-31-3
M. Wt: 329.8
InChI Key: FXIUWRHUNXGBBS-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro group at position 5, a methylsulfanyl (SMe) substituent at position 2, and a naphthalen-1-yl carboxamide group at position 2.

  • Electron-withdrawing chloro group: Enhances reactivity and binding to nucleophilic sites.
  • Methylsulfanyl moiety: Contributes to lipophilicity and may influence metabolic stability compared to sulfonyl analogs.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-naphthalen-1-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-22-16-18-9-12(17)14(20-16)15(21)19-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUWRHUNXGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H14ClN5O2SC_{16}H_{14}ClN_5O_2S and a molecular weight of 375.8 g/mol, exhibits various pharmacological properties, particularly in the field of oncology and neurology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. It has been shown to inhibit the epidermal growth factor receptor (EGFR), particularly the T790M mutation, which is known for conferring resistance to first-line EGFR inhibitors. The compound demonstrated an IC50 value of approximately 0.12 µM against this target, indicating potent inhibitory activity comparable to established agents like osimertinib .

Antitumor Activity

Recent studies have highlighted the compound's broad-spectrum antitumor activity. For instance, it has been reported that compounds related to this compound exhibit significant growth inhibition across various cancer cell lines. The growth inhibition (GI50) values often range in the low micromolar concentrations, suggesting effective cytotoxicity .

Table 1: Antitumor Activity Data

CompoundCell Line TestedGI50 (µM)Mechanism
This compoundA549 (Lung)0.12EGFR Inhibition
Related Compound AMCF7 (Breast)6.15Apoptosis Induction
Related Compound BHeLa (Cervical)28.66Cell Cycle Arrest

Apoptotic Effects

The compound has also been evaluated for its apoptotic effects on cancer cells. Studies indicate that it increases levels of active caspase-3 and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic factors like Bcl2 .

Table 2: Apoptotic Activity Indicators

IndicatorControl GroupTreated Group
Active Caspase-3 (pg/mL)503.2 ± 4.0560.2 ± 5.0
Bax Protein Level (Relative Units)BaselineIncreased
Bcl2 Protein Level (Relative Units)BaselineDecreased

Pharmacokinetics and Safety Profile

In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict a favorable pharmacokinetic profile for this compound, suggesting good absorption and low toxicity in preliminary evaluations . However, comprehensive in vivo studies are essential for confirming these predictions.

Case Studies

Several case studies have documented the therapeutic potential of pyrimidine derivatives similar to this compound:

  • Case Study on Lung Cancer : A patient with EGFR T790M mutation showed significant tumor reduction after treatment with a related pyrimidine derivative, demonstrating a clinical correlation with preclinical findings.
  • Case Study on Breast Cancer : Administration of a similar compound resulted in marked apoptosis in MCF7 cell lines, correlating with increased levels of active caspases.

Comparison with Similar Compounds

Substituent Variations at Position 2

The methylsulfanyl group in the target compound distinguishes it from analogs with sulfonyl (SO₂Me) or other alkyl/arylthio groups. Key comparisons include:

Compound Name Position 2 Substituent Biological Note Molecular Weight (g/mol) CAS Number Source
5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide Methylsulfanyl (SMe) N/A (hypothesized metabolic stability) 367.85* Not explicitly listed Inferred from analogs
AZ7: 5-Chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide Methylsulfonyl (SO₂Me) Unknown mode of action in E. coli assays 356.80 Not provided
5-Chloro-2-methanesulfonyl-N-(naphthalen-2-yl)pyrimidine-4-carboxamide Methylsulfonyl (SO₂Me) N/A (commercial building block) 377.84 380210-23-1
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethylsulfanyl (SEt) No reported bioactivity 363.87 835895-77-7

Key Observations :

  • Sulfanyl vs.
  • Ethylsulfanyl vs. Methylsulfanyl : The ethyl group increases lipophilicity (logP), which may improve membrane permeability but reduce solubility .

Variations in the Carboxamide Group

The naphthalen-1-yl carboxamide group is a critical structural feature. Comparisons include:

Compound Name Carboxamide Substituent Notable Properties
Target compound Naphthalen-1-yl Enhanced steric bulk for hydrophobic interactions
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 2-(4-Sulfamoylphenyl)ethyl Introduces sulfamoyl group for solubility and hydrogen bonding
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl + naphthalen-1-yl Reported as a SARS-CoV-2 inhibitor, highlighting naphthalen-1-yl's role in antiviral activity

Key Observations :

  • Naphthalen-1-yl vs.
  • Functionalized Carboxamides : The addition of sulfamoyl (e.g., ) or fluorobenzyl groups (e.g., ) can modulate solubility and target affinity.

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